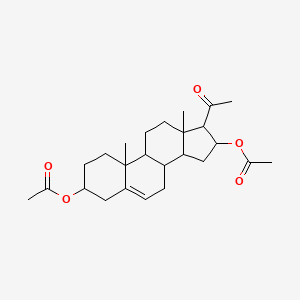
20-Oxopregn-5-ene-3,16-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Oxopregn-5-ene-3,16-diyl diacetate is a synthetic steroidal compound with the molecular formula C25H36O5 It is characterized by the presence of two acetate groups attached to the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Oxopregn-5-ene-3,16-diyl diacetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Oxidation: Introduction of the oxo group at the 20th position.
Acetylation: Introduction of acetate groups at the 3rd and 16th positions.
Common reagents used in these reactions include acetic anhydride and pyridine for acetylation, and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
20-Oxopregn-5-ene-3,16-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Replacement of acetate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can yield diols.
Scientific Research Applications
20-Oxopregn-5-ene-3,16-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Used in the production of steroidal hormones and other related compounds.
Mechanism of Action
The mechanism of action of 20-Oxopregn-5-ene-3,16-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 20-Oxopregn-5-ene-3,17-diyl diacetate
- 20-Oxopregn-5-ene-3,21-diyl diacetate
- 20-Oxopregn-5-ene-3,16-diyl diacetate
Uniqueness
This compound is unique due to the specific positioning of the oxo and acetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
75190-78-2 |
|---|---|
Molecular Formula |
C25H36O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(17-acetyl-16-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C25H36O5/c1-14(26)23-22(30-16(3)28)13-21-19-7-6-17-12-18(29-15(2)27)8-10-24(17,4)20(19)9-11-25(21,23)5/h6,18-23H,7-13H2,1-5H3 |
InChI Key |
SMCQXKQWSCYFRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















